N-(4-methoxyphenyl)cyclohexanecarboxamide
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Overview
Description
N-(4-methoxyphenyl)cyclohexanecarboxamide: is a chemical compound known for its unique properties and applications It is characterized by the presence of a cyclohexane ring attached to a carboxamide group, with a methoxyphenyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)cyclohexanecarboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a cooling agent. It has been found to activate transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of coolness .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of conditions like dry eye syndrome. Its cooling properties make it a candidate for use in ophthalmic solutions .
Industry: this compound is used in the formulation of cooling agents for personal care products. Its non-volatile and odorless nature makes it suitable for use in cosmetics and topical applications .
Mechanism of Action
The primary mechanism of action of N-(4-methoxyphenyl)cyclohexanecarboxamide involves the activation of the TRPM8 receptor. This receptor is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. Upon activation, TRPM8 allows the influx of calcium ions, leading to the sensation of coolness. This mechanism is utilized in the development of cooling agents and therapeutic applications for conditions like dry eye syndrome .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide (WS-12): A menthol derivative with strong cooling effects.
N-ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide (WS-3): Another menthol derivative known for its cooling properties.
Uniqueness: N-(4-methoxyphenyl)cyclohexanecarboxamide stands out due to its specific activation of the TRPM8 receptor and its non-volatile, odorless, and tasteless nature. These properties make it particularly suitable for use in personal care products and therapeutic applications where a strong and long-lasting cooling effect is desired .
Properties
IUPAC Name |
N-(4-methoxyphenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXKKTIDKQKPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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